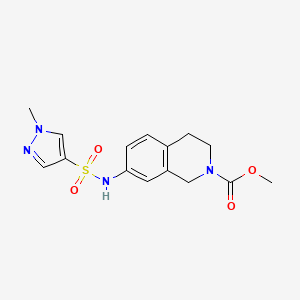

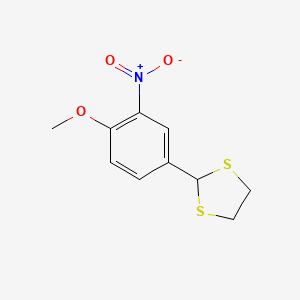

Dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photocatalysis

Recent advances in photocatalysis highlight the use of organophotocatalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) for various organic reactions. These catalysts offer excellent redox windows, good chemical stability, and broad applicability, making them attractive for metal-free photocatalysis applications (Shang et al., 2019).

Radiosynthesis and Imaging

Efficient methods for the fluorine-18 labeling of beta-blockers have been developed, showcasing the synthesis, radiolabeling, and ex vivo biodistribution of fluorinated compounds. These methods involve the use of synthetically versatile intermediates that can be conjugated to phenoxy cores, demonstrating potential for cerebral PET imaging (Stephenson et al., 2008).

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes has shown effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies reveal the significant role of the sulfonamide derivative in interacting with DNA and highlight the potential for developing novel anticancer treatments (González-Álvarez et al., 2013).

Electrophosphorescence

A study on the development of dibenzofuran-based host materials for blue electrophosphorescence demonstrates the conversion of dibenzofuran to electron-transporting materials via substitution with diphenylphosphine oxide moieties. This research offers insights into the design of materials with favorable electron-transport properties for use in electrophosphorescent devices (Vecchi et al., 2006).

Environmental Degradation

The bacterial metabolism of fluorene and its heteroatomic analogs, including dibenzofuran, has been reviewed, highlighting the susceptibility of these compounds to various initial oxidation modes. This research is crucial for understanding the environmental degradation of contaminants in areas impacted by spills of creosote and related substances (Bressler & Fedorak, 2000).

Propiedades

IUPAC Name |

dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO4S/c1-12-10-13(20)6-9-19(12)25(21,22)24-14-7-8-18-16(11-14)15-4-2-3-5-17(15)23-18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFVNVXEZXOYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzofuran-2-yl 4-fluoro-2-methylbenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methoxyphenyl)-2-methyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2534812.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfonyl]-1H-pyrazol-5-yl 5-bromo-2-furoate](/img/structure/B2534820.png)

![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopropane] hydrochloride](/img/structure/B2534822.png)

![Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2534827.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2534831.png)